1-(3-Chlorophenyl)-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)urea
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Overview
Description
N-(3-chlorophenyl)-N’-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring a chlorophenyl group and a tetrahydrobenzothiophene moiety, suggests potential biological activity and industrial relevance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N’-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)urea typically involves the reaction of 3-chloroaniline with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, followed by the formation of the urea linkage. Common reagents and conditions for this synthesis may include:
Reagents: 3-chloroaniline, 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, coupling agents (e.g., EDC, DCC), and a base (e.g., triethylamine).
Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide, under inert atmosphere, and at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N’-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the aromatic rings or the urea linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted urea derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N’-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)urea would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-N’-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)urea
- N-(3-chlorophenyl)-N’-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)urea
- N-(3-chlorophenyl)-N’-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)thiourea
Uniqueness
The uniqueness of N-(3-chlorophenyl)-N’-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)urea lies in its specific structural features, such as the position of the chlorophenyl group and the tetrahydrobenzothiophene moiety
Properties
Molecular Formula |
C16H17ClN2OS |
---|---|
Molecular Weight |
320.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)urea |
InChI |
InChI=1S/C16H17ClN2OS/c17-12-4-3-5-13(8-12)19-16(20)18-9-11-10-21-15-7-2-1-6-14(11)15/h3-5,8,10H,1-2,6-7,9H2,(H2,18,19,20) |
InChI Key |
KPOMDRYNWRCSHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)CNC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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